4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a tetrahydroquinoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.
Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in microorganisms. This inhibition disrupts the production of folic acid, leading to the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 4-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 4-ethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Uniqueness
4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to the specific positioning and combination of its functional groups. The presence of both ethylsulfonyl and benzenesulfonamide groups attached to the tetrahydroquinoline core provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-15-7-11-18(12-8-15)27(24,25)20-17-10-9-16-6-5-13-21(19(16)14-17)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQHBMPOCYCCKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.